molecular formula C12H15BrN2OS B2517928 N-(2-{[(5-bromothiophen-2-yl)methyl](prop-2-yn-1-yl)amino}ethyl)acetamide CAS No. 2094462-82-3

N-(2-{[(5-bromothiophen-2-yl)methyl](prop-2-yn-1-yl)amino}ethyl)acetamide

Cat. No.: B2517928
CAS No.: 2094462-82-3
M. Wt: 315.23
InChI Key: SHEPSYQUUZYDBE-UHFFFAOYSA-N
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Description

N-(2-{[(5-bromothiophen-2-yl)methyl](prop-2-yn-1-yl)amino}ethyl)acetamide, also known as BTEA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. BTEA is a derivative of the thiophene compound and has been synthesized using a variety of methods.

Scientific Research Applications

N-(2-{[(5-bromothiophen-2-yl)methyl](prop-2-yn-1-yl)amino}ethyl)acetamide has been studied extensively for its potential applications in various fields. One of the most promising applications of this compound is in the field of cancer research. This compound has been shown to inhibit the growth of cancer cells in vitro and in vivo. Additionally, this compound has been shown to enhance the efficacy of chemotherapy drugs. This compound has also been studied for its potential use in the treatment of Alzheimer's disease. This compound has been shown to inhibit the formation of beta-amyloid plaques, which are a hallmark of Alzheimer's disease.

Mechanism of Action

The mechanism of action of N-(2-{[(5-bromothiophen-2-yl)methyl](prop-2-yn-1-yl)amino}ethyl)acetamide is not fully understood. However, it is believed that this compound exerts its effects by inhibiting the activity of certain enzymes, including histone deacetylases and lysine-specific demethylase 1. Additionally, this compound has been shown to modulate the expression of certain genes, including those involved in cell cycle regulation and apoptosis.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects. In addition to its anti-cancer and anti-Alzheimer's effects, this compound has been shown to have anti-inflammatory effects. This compound has also been shown to enhance the activity of the immune system. Additionally, this compound has been shown to have neuroprotective effects.

Advantages and Limitations for Lab Experiments

One of the main advantages of using N-(2-{[(5-bromothiophen-2-yl)methyl](prop-2-yn-1-yl)amino}ethyl)acetamide in lab experiments is its relatively low toxicity. Additionally, this compound is relatively easy to synthesize, making it a cost-effective option for researchers. However, one limitation of using this compound in lab experiments is its limited solubility in aqueous solutions.

Future Directions

There are several future directions for the study of N-(2-{[(5-bromothiophen-2-yl)methyl](prop-2-yn-1-yl)amino}ethyl)acetamide. One direction is the further study of the mechanism of action of this compound. Additionally, more research is needed to determine the optimal dosage and administration of this compound for its various applications. Finally, the potential use of this compound in combination with other drugs for the treatment of various diseases should be explored.
Conclusion:
In conclusion, this compound is a chemical compound that has shown significant potential for its applications in various fields, including cancer research and the treatment of Alzheimer's disease. This compound has been shown to have a variety of biochemical and physiological effects, including anti-inflammatory and neuroprotective effects. While there are limitations to using this compound in lab experiments, its relatively low toxicity and ease of synthesis make it an attractive option for researchers. Further research is needed to fully understand the mechanism of action of this compound and to determine its optimal dosage and administration for its various applications.

Synthesis Methods

N-(2-{[(5-bromothiophen-2-yl)methyl](prop-2-yn-1-yl)amino}ethyl)acetamide can be synthesized using a variety of methods, including the reaction of 5-bromothiophene-2-carboxylic acid with propargylamine and subsequent reaction with acetic anhydride. Another method involves the reaction of 5-bromothiophene-2-carboxylic acid with propargylamine followed by the reaction with acetyl chloride. Both methods result in the formation of this compound as a white solid.

Properties

IUPAC Name

N-[2-[(5-bromothiophen-2-yl)methyl-prop-2-ynylamino]ethyl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15BrN2OS/c1-3-7-15(8-6-14-10(2)16)9-11-4-5-12(13)17-11/h1,4-5H,6-9H2,2H3,(H,14,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SHEPSYQUUZYDBE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NCCN(CC#C)CC1=CC=C(S1)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15BrN2OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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